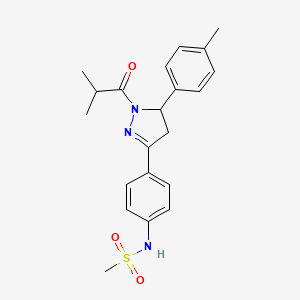

N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(17-7-5-15(3)6-8-17)13-19(22-24)16-9-11-18(12-10-16)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTVQUMXYNUTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=C(C=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the following key steps:

Preparation of the Pyrazole Intermediate: : The pyrazole ring is often synthesized through the reaction of a β-keto ester with hydrazine hydrate, forming the 1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole intermediate.

Attachment of the Phenyl Group: : The intermediate is then reacted with 4-bromophenylmethanesulfonamide under suitable conditions, such as a palladium-catalyzed cross-coupling reaction, to attach the phenyl group to the pyrazole ring.

Final Product Formation: : The final step involves the sulfonation of the intermediate compound to yield N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow chemistry could be employed to streamline the production process and improve scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to the formation of various oxidized products.

Reduction: : Reduction of the compound can occur at the carbonyl group of the isobutyryl moiety.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the methanesulfonamide group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: : Various halogens or nucleophiles (e.g., halides, amines) can be used under mild to moderate conditions.

Major Products Formed

Oxidation Products: : Carboxylic acids or ketones derived from the pyrazole ring.

Reduction Products: : Alcohols or amines resulting from the reduction of the isobutyryl group.

Substitution Products: : Halogenated or aminated derivatives of the phenyl ring.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with pyrazole structures often exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In laboratory studies, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

Analgesic Effects

The analgesic properties of pyrazole derivatives have been documented through various models of pain. The compound's ability to modulate pain pathways suggests it could serve as a potential analgesic agent. In animal models, certain pyrazole-based compounds exhibited comparable efficacy to traditional analgesics .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that modifications in the pyrazole structure can enhance antibacterial activity against pathogens like E. coli and S. aureus. Compounds with an aliphatic amide pharmacophore were particularly noted for their enhanced antimicrobial efficacy .

Case Studies

Several studies have explored the biological activity of similar pyrazole compounds:

- Anti-inflammatory Mechanisms : A study demonstrated that the compound may inhibit signaling pathways leading to the production of pro-inflammatory mediators .

- Analgesic Efficacy : Research indicated that certain pyrazole derivatives provided significant pain relief in animal models, suggesting potential for clinical applications in pain management .

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that specific structural modifications could lead to enhanced activity against resistant bacterial strains .

Summary Table of Biological Activities

| Activity | Mechanism | Efficacy |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Up to 85% inhibition at 10 µM |

| Analgesic | Modulation of pain pathways | Comparable to traditional analgesics |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Enhanced efficacy against E. coli and S. aureus |

Mechanism of Action

The exact mechanism of action depends on the context of its use. Generally, it exerts its effects through the following mechanisms:

Molecular Targets: : The compound may target specific enzymes or receptors, binding to them and modulating their activity.

Pathways Involved: : It can influence biochemical pathways by either inhibiting or activating specific steps, leading to altered cellular functions or responses.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Antiviral Potential: Structural analogs with pyrazoline cores and methanesulfonamide groups exhibit strong binding to MPXV proteins, suggesting the target compound may share similar mechanisms .

- Enzyme Inhibition : Substitution patterns on the aryl group (e.g., p-tolyl vs. 4-hydroxyphenyl) significantly modulate carbonic anhydrase affinity, highlighting the role of electronic and steric effects .

- Metabolic Stability : Unlike sulfentrazone’s triazolone-based metabolites, the pyrazoline core may resist rapid degradation, making it suitable for pharmaceutical development .

Biological Activity

N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, with the CAS number 923147-16-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a methanesulfonamide moiety that enhances solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 923147-16-4 |

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit potent anticancer activity. For instance, research has shown that similar pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of signaling pathways such as the p38 MAPK pathway .

A study involving a related pyrazole compound demonstrated that it could significantly reduce tumor growth in xenograft models, suggesting that N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may possess similar potential .

Anti-inflammatory Effects

The methanesulfonamide group is known to confer anti-inflammatory properties. Compounds with this functional group have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests that N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be effective in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of pyrazole derivatives have shown promising results against various bacterial strains. The structural characteristics of N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The mechanisms through which N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases.

- Cytokine Modulation : By modulating the expression of inflammatory cytokines, it may exert protective effects in inflammatory conditions.

Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, a derivative similar to N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of methanesulfonamide derivatives demonstrated that treatment with these compounds significantly reduced levels of TNF-alpha in LPS-stimulated macrophages by up to 70% at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can purity be optimized?

- Methodology : The compound is synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation. Key intermediates (e.g., pyrazoline cores) are generated using [3+2] cycloaddition reactions under reflux conditions (e.g., ethanol, 12–24 hours). Purification employs column chromatography (silica gel, gradient elution) and recrystallization. For purity ≥95%, use reverse-phase HPLC (e.g., Chromolith® columns) with acetonitrile/water gradients .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze /-NMR for characteristic peaks (e.g., pyrazoline C=O at ~165 ppm, sulfonamide S=O at ~3400 cm).

- X-ray crystallography : Resolve dihedral angles and hydrogen-bonding networks. For example, single-crystal studies (295 K) yield mean C–C bond lengths of 0.004 Å and R factor ≤0.056 .

- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns.

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s pharmacological activity and target selectivity?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward enzymes (e.g., cyclooxygenase-2) or receptors. Validate with in vitro assays (IC determination) .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins) to assess off-target effects.

- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in disease-relevant cell lines .

Q. How should conflicting bioactivity data from different experimental models be resolved?

- Methodology :

- Orthogonal validation : Repeat assays using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Dose-response analysis : Confirm linearity across concentrations (e.g., 1 nM–100 µM).

- Theoretical alignment : Cross-reference results with QSAR models or molecular dynamics simulations to identify structural determinants of activity .

Q. What approaches are recommended for structure-activity relationship (SAR) studies on this scaffold?

- Methodology :

- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or sulfonamide groups. Compare bioactivity using standardized assays .

- Computational SAR : Apply CoMFA or CoMSIA to correlate electronic/steric properties with activity.

- Metabolite profiling : Identify active metabolites via LC-MS/MS to refine SAR hypotheses .

Q. How can the stability of the dihydro-1H-pyrazole core under physiological conditions be assessed?

- Methodology :

- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and thermal (40–60°C) stress. Monitor degradation via HPLC-UV at 254 nm .

- Half-life determination : Use simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to calculate kinetic stability.

Q. What experimental designs are suitable for evaluating the impact of stereochemistry on bioactivity?

- Methodology :

- Chiral resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak® AD-H column) .

- Enantioselective synthesis : Use asymmetric catalysis (e.g., Evans oxazaborolidine) to generate pure enantiomers.

- Biological comparison : Test resolved isomers in enzyme inhibition assays (e.g., IC differences ≥10-fold indicate stereochemical sensitivity) .

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition mechanisms)?

- Methodology :

- Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to classify inhibition type (competitive/non-competitive).

- Structural biology : Co-crystallize the compound with its target (e.g., COX-2) to visualize binding interactions .

- Pathway mapping : Use transcriptomics (RNA-seq) to identify downstream effects in disease models .

Tables for Key Data

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Synthetic yield | 45–65% | |

| Purity (HPLC) | ≥95% | |

| X-ray R factor | ≤0.056 | |

| IC (COX-2) | 0.8–2.4 µM | |

| Plasma stability (t) | 6–8 hours (pH 7.4, 37°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.